
Magnesium;1-methyl-4-(phenoxymethyl)benzene;bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium;1-methyl-4-(phenoxymethyl)benzene;bromide is a chemical compound with the molecular formula C14H13BrMgO. It is a Grignard reagent, which is widely used in organic synthesis for forming carbon-carbon bonds. Grignard reagents are highly reactive and are typically used in the preparation of alcohols, carboxylic acids, and other organic compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Magnesium;1-methyl-4-(phenoxymethyl)benzene;bromide is synthesized by reacting 1-methyl-4-(phenoxymethyl)benzene with magnesium in the presence of anhydrous ether. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the Grignard reagent from reacting with moisture or oxygen. The reaction conditions include:
Temperature: Room temperature to reflux
Solvent: Anhydrous ether or tetrahydrofuran (THF)
Catalyst: Iodine can be used to initiate the reaction
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors with precise control over temperature and atmosphere. The process includes:
Preparation of Reactants: Purification and drying of 1-methyl-4-(phenoxymethyl)benzene and magnesium
Reaction Setup: Use of large reactors with inert gas purging systems
Reaction Monitoring: Continuous monitoring of reaction parameters to ensure complete conversion
Product Isolation: Filtration and purification of the Grignard reagent
Analyse Chemischer Reaktionen
Types of Reactions
Magnesium;1-methyl-4-(phenoxymethyl)benzene;bromide undergoes several types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols
Substitution Reactions: Can replace halides in organic compounds
Coupling Reactions: Used in Suzuki-Miyaura coupling to form biaryl compounds
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes, ketones, esters
Solvents: Anhydrous ether, THF
Catalysts: Palladium catalysts for coupling reactions
Major Products Formed
Alcohols: Formed from the reaction with aldehydes and ketones
Carboxylic Acids: Formed from the reaction with carbon dioxide
Biaryl Compounds: Formed from coupling reactions
Wissenschaftliche Forschungsanwendungen
Magnesium;1-methyl-4-(phenoxymethyl)benzene;bromide is used in various scientific research applications, including:
Organic Synthesis: Formation of complex organic molecules
Pharmaceuticals: Synthesis of drug intermediates
Material Science: Preparation of polymers and advanced materials
Biological Studies: Investigation of biochemical pathways and enzyme mechanisms
Wirkmechanismus
The mechanism of action of Magnesium;1-methyl-4-(phenoxymethyl)benzene;bromide involves the formation of a highly reactive carbon-magnesium bond. This bond acts as a nucleophile, attacking electrophilic centers in other molecules. The molecular targets include carbonyl groups, halides, and other electrophilic sites. The pathways involved in its reactions include:
Nucleophilic Addition: Formation of new carbon-carbon bonds
Transmetalation: Transfer of the organic group to a metal catalyst in coupling reactions
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylmagnesium Bromide: Another Grignard reagent with a phenyl group
Methylmagnesium Bromide: A simpler Grignard reagent with a methyl group
Ethylmagnesium Bromide: A Grignard reagent with an ethyl group
Uniqueness
Magnesium;1-methyl-4-(phenoxymethyl)benzene;bromide is unique due to its specific structure, which allows for selective reactions with various electrophiles. Its phenoxymethyl group provides additional reactivity and selectivity compared to simpler Grignard reagents.
Eigenschaften
Molekularformel |
C14H13BrMgO |
|---|---|
Molekulargewicht |
301.46 g/mol |
IUPAC-Name |
magnesium;1-methyl-4-(phenoxymethyl)benzene;bromide |
InChI |
InChI=1S/C14H13O.BrH.Mg/c1-12-7-9-13(10-8-12)11-15-14-5-3-2-4-6-14;;/h2-3,5-10H,11H2,1H3;1H;/q-1;;+2/p-1 |
InChI-Schlüssel |
QEMQPVZPQNXNFX-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=CC=C(C=C1)COC2=CC=C[C-]=C2.[Mg+2].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



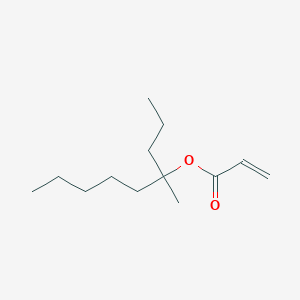
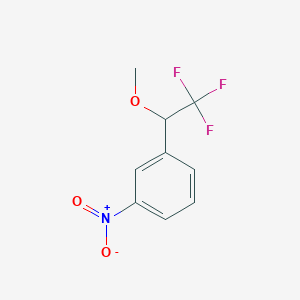
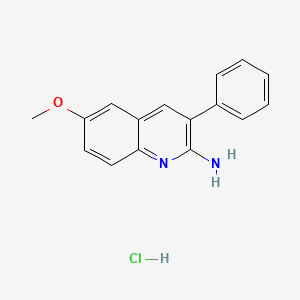
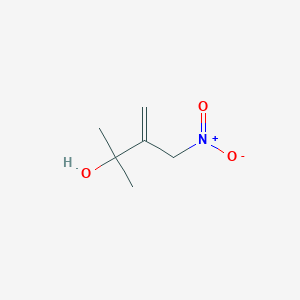

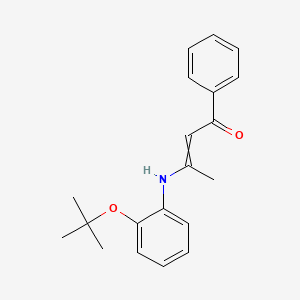
![2,4-Oxazolidinedione, 5-[6-(8-fluoro-2-naphthalenyl)-1,2-dihydro-2-oxo-3-pyridinyl]-5-(1-methylethyl)-](/img/structure/B15174278.png)
![4'-Heptyl-2-methyl[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B15174279.png)
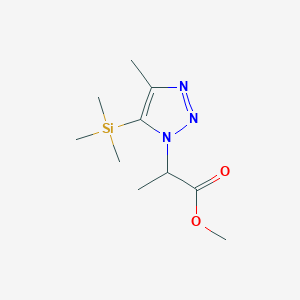

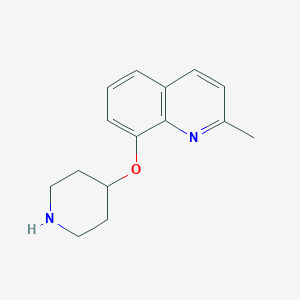
![2-Amino-5-{[(3-chloropyrazin-2-yl)amino]methyl}phenol](/img/structure/B15174304.png)
![10,11-Dimethoxy-4-methyldibenzo[c,f]-2,7-naphthyridine-3,6-diamine](/img/structure/B15174316.png)
